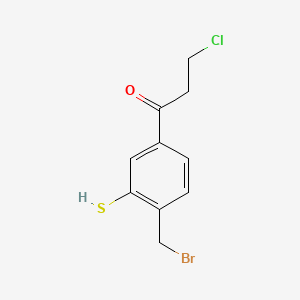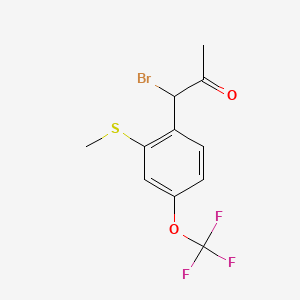
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of a bromine atom, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common synthetic route includes the reaction of 1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation of the methylthio group can produce a sulfoxide or sulfone derivative.
Scientific Research Applications
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through covalent bonding. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one include:
1-Bromo-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one: Differing by the presence of a trifluoromethylthio group instead of a trifluoromethoxy group.
1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Differing by the position and type of fluorinated substituent on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H10BrF3O2S |
|---|---|
Molecular Weight |
343.16 g/mol |
IUPAC Name |
1-bromo-1-[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(5-9(8)18-2)17-11(13,14)15/h3-5,10H,1-2H3 |
InChI Key |
HCMOUQTZWKVLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



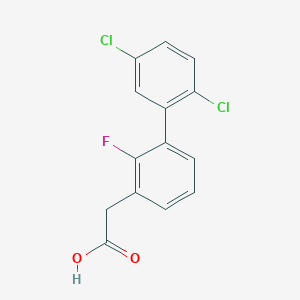
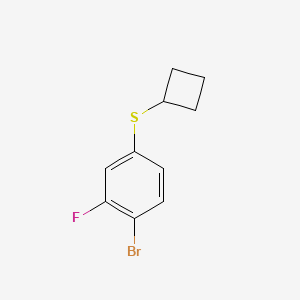
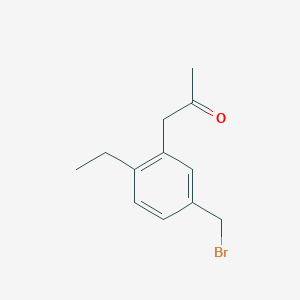

![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)


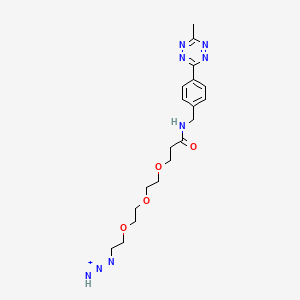
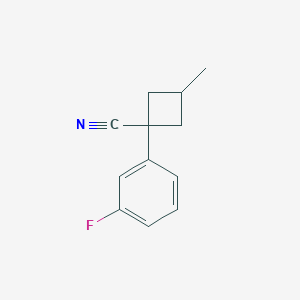
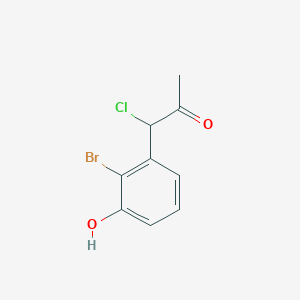
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)

